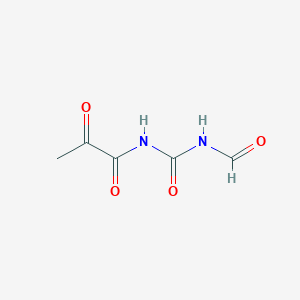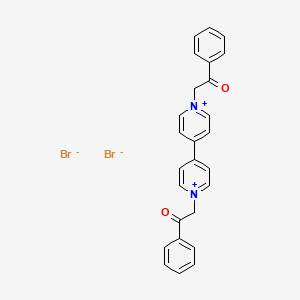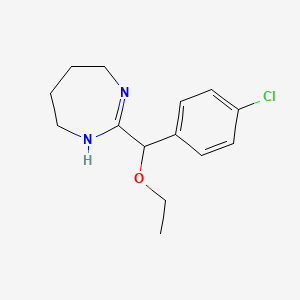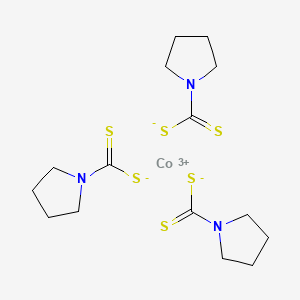
Cobalt, tris(1-pyrrolidinecarbodithioato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, tris(1-pyrrolidinecarbodithioato)- is a coordination compound where cobalt is complexed with three 1-pyrrolidinecarbodithioate ligands. This compound is known for its unique structural and magnetic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tris(1-pyrrolidinecarbodithioato)- typically involves the reaction of cobalt salts with 1-pyrrolidinecarbodithioic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The cobalt salt, often cobalt(II) chloride, is dissolved in a suitable solvent such as ethanol or methanol. The 1-pyrrolidinecarbodithioic acid is then added to the solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for cobalt, tris(1-pyrrolidinecarbodithioato)- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to remove impurities.
化学反応の分析
Types of Reactions
Cobalt, tris(1-pyrrolidinecarbodithioato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands.
科学的研究の応用
Cobalt, tris(1-pyrrolidinecarbodithioato)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials with unique magnetic and electronic properties.
作用機序
The mechanism of action of cobalt, tris(1-pyrrolidinecarbodithioato)- involves its ability to interact with various molecular targets. The compound can coordinate with different ligands and undergo redox reactions, which can influence its activity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
Iron, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with iron as the central metal.
Chromium, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with chromium as the central metal.
Nickel, tris(1-pyrrolidinecarbodithioato)-: Similar in structure but with nickel as the central metal.
Uniqueness
Cobalt, tris(1-pyrrolidinecarbodithioato)- is unique due to its specific magnetic and electronic properties, which differ from those of its iron, chromium, and nickel analogs. These properties make it particularly useful in applications requiring specific magnetic characteristics.
特性
CAS番号 |
24412-38-2 |
|---|---|
分子式 |
C15H24CoN3S6 |
分子量 |
497.7 g/mol |
IUPAC名 |
cobalt(3+);pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/3C5H9NS2.Co/c3*7-5(8)6-3-1-2-4-6;/h3*1-4H2,(H,7,8);/q;;;+3/p-3 |
InChIキー |
WKOHUOCIZKJNLL-UHFFFAOYSA-K |
正規SMILES |
C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].C1CCN(C1)C(=S)[S-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


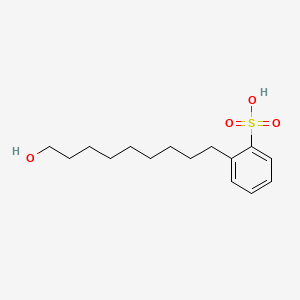
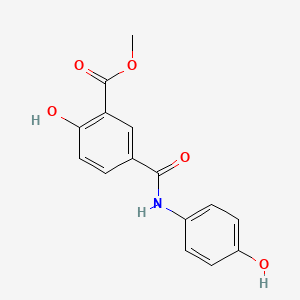
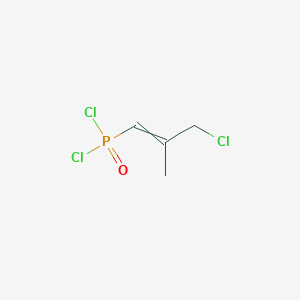
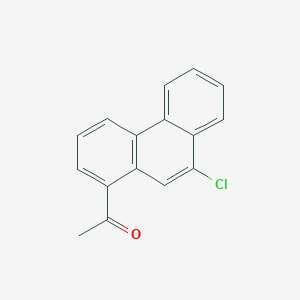
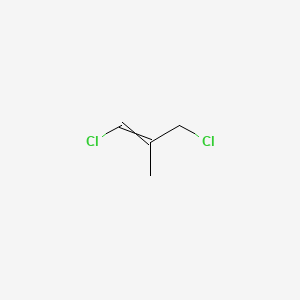
methanone](/img/structure/B14695403.png)
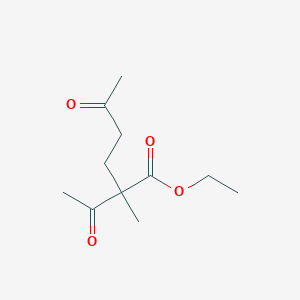
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
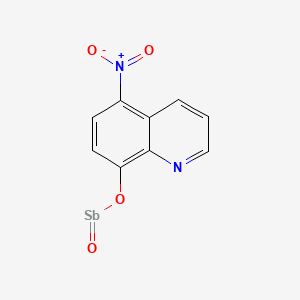
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
